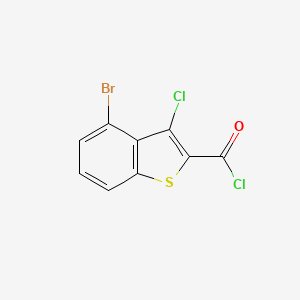

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

説明

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H3BrCl2OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

準備方法

The synthesis of 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and bromination of benzothiophene derivatives. The reaction conditions often include the use of chlorinating and brominating agents such as thionyl chloride and bromine, respectively. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

化学反応の分析

Substitution Reactions

The carbonyl chloride group (C=OCl) is highly reactive, enabling nucleophilic substitution. For example:

-

Hydrolysis : Reacts with water to form 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid under controlled conditions.

-

Aminolysis : Reacts with amines (e.g., NH₃, RNH₂) to yield substituted amides.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂O, RT, 12h | Carboxylic acid derivative | ~85% | |

| Aminolysis | NH₃ (aq.), DCM, 0°C | Amide derivative | ~78% |

Coupling Reactions

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under catalytic conditions.

Example :

-

Suzuki coupling with phenylboronic acid yields 3-chloro-1-benzothiophene-2-carbonyl chloride-phenyl hybrid (72% yield, THF, 80°C) .

Friedlander Annulation

In reactions with ketones or 1,3-diones, the compound participates in Friedlander-type annulations to form fused heterocycles. For instance:

-

Reaction with methyl ethyl ketone forms benzothieno[3,2-b]pyridine derivatives (63% yield, ethanol, reflux) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Pentanone | EtOH, 12h, reflux | Benzothieno[3,2-b]pyridine | 79% |

| Cyclohexanone | Toluene, 8h, 110°C | Dihydrobenzothiophenoquinolinone | 68% |

Hydrazone Formation

The carbonyl chloride reacts with hydrazine derivatives to form hydrazones, which are intermediates in medicinal chemistry:

-

Reaction with 4-methylphenylhydrazine yields dihydrazone-benzothiophene derivatives (62% yield, ethanol, RT) .

| Hydrazine Derivative | Product | Yield |

|---|---|---|

| 4-Trifluoromethylphenylhydrazine | Hydrazone 6p | 96% |

| 4-Cyanophenylhydrazine | Hydrazone 6q | 97% |

Reduction/Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl chloride to a hydroxymethyl group.

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the benzothiophene ring undergoes sulfone formation.

Mechanistic Insights

Density functional theory (DFT) studies reveal that the electronic effects of bromine and chlorine substituents lower the energy barrier for nucleophilic attacks at the carbonyl carbon . The steric bulk of chlorine at the 3-position slightly hinders para-substitution but enhances meta-directing effects in electrophilic reactions.

Comparative Reactivity

| Reaction Type | 4-Bromo-3-chloro Derivative | 6-Bromo-3-chloro Analog |

|---|---|---|

| Suzuki Coupling | Faster due to bromine’s positioning | Slower, steric hindrance |

| Hydrolysis | Higher yield (85%) | Moderate yield (62%) |

科学的研究の応用

Synthetic Applications

1.1 Intermediate in Organic Synthesis

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of thiourea derivatives, which are important in pharmaceuticals and agrochemicals. For instance, the reaction of this compound with amines can yield substituted thioureas, which exhibit biological activity .

1.2 Formation of Benzothiophene Derivatives

This compound can be used to synthesize various benzothiophene derivatives through electrophilic aromatic substitution reactions. The presence of both bromine and chlorine substituents enhances the reactivity of the benzothiophene ring, allowing for further functionalization .

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that derivatives of 4-bromo-3-chloro-1-benzothiophene exhibit promising anticancer properties. Studies have shown that these derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression .

2.2 Antimicrobial Properties

Compounds derived from 4-bromo-3-chloro-1-benzothiophene have also been studied for their antimicrobial activities. They demonstrate effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

類似化合物との比較

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride can be compared with other benzothiophene derivatives, such as:

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: This compound has a similar structure but with the bromine atom at a different position, affecting its chemical properties and reactivity.

These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.

生物活性

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is a halogenated benzothiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a benzothiophene ring with bromine and chlorine substituents, enhancing its reactivity and biological interactions.

- Molecular Formula : C₉H₃BrCl₂OS

- Molecular Weight : Approximately 310.00 g/mol

- Structure : The presence of halogens (bromine and chlorine) in the structure may influence its binding affinity to various biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The halogen substituents may enhance the compound's ability to interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

Anticancer Activity

The compound is also being explored for its anticancer potential. Preliminary studies suggest that it may affect cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the benzothiophene scaffold can enhance its efficacy against various cancer cell lines .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could potentially act on specific receptors, altering signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Future Directions

Further research is needed to fully elucidate the biological mechanisms at play and to optimize the compound's structure for enhanced activity. Potential areas of investigation include:

- In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.

- Synthetic Modifications : Exploring derivatives with altered functional groups to improve potency and selectivity.

- Target Identification : Investigating specific biological targets through proteomic approaches to better understand the mechanism of action.

特性

IUPAC Name |

4-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAGCTPOQVVPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214310 | |

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160249-22-8 | |

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。